molecular formula C15H14N2O6S B11456791 7-(4-Hydroxy-3,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

7-(4-Hydroxy-3,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

Cat. No.: B11456791
M. Wt: 350.3 g/mol
InChI Key: WRLLWYZSZJCLMN-UHFFFAOYSA-N
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Description

7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with a hydroxy-dimethoxyphenyl group and a carboxylic acid group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which is then fused with a pyridine ring. The hydroxy-dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions, and the carboxylic acid group is added via carboxylation reactions. The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds. These derivatives can have different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with an indole nucleus, known for their diverse biological activities.

    Thiazole Derivatives: Compounds containing a thiazole ring, often studied for their antimicrobial and anti-inflammatory properties.

    Pyridine Derivatives: Compounds with a pyridine ring, widely used in pharmaceuticals and agrochemicals.

Uniqueness

7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C15H14N2O6S

Molecular Weight

350.3 g/mol

IUPAC Name

7-(4-hydroxy-3,5-dimethoxyphenyl)-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H14N2O6S/c1-22-8-3-6(4-9(23-2)13(8)19)7-5-10(18)16-11-12(15(20)21)17-24-14(7)11/h3-4,7,19H,5H2,1-2H3,(H,16,18)(H,20,21)

InChI Key

WRLLWYZSZJCLMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=C2SN=C3C(=O)O

Origin of Product

United States

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